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molecular formula C14H15ClN2O2 B115723 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride CAS No. 150985-52-7

1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride

Cat. No. B115723
M. Wt: 278.73 g/mol
InChI Key: SLMPMUGQEQQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05354769

Procedure details

This was prepared from 2-(6-methoxybenzofuran-2-yl) imidazole hydrochloride and ethyl bromide according to the procedure of example 2; m.p.=259°-261 ° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:17]=[CH:16][C:7]2[CH:8]=[C:9]([C:11]3[NH:12][CH:13]=[CH:14][N:15]=3)[O:10][C:6]=2[CH:5]=1.[CH2:18](Br)[CH3:19]>>[ClH:1].[CH2:18]([N:12]1[CH:13]=[CH:14][N:15]=[C:11]1[C:9]1[O:10][C:6]2[CH:5]=[C:4]([O:3][CH3:2])[CH:17]=[CH:16][C:7]=2[CH:8]=1)[CH3:19] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC2=C(C=C(O2)C=2NC=CN2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N1C(=NC=C1)C=1OC2=C(C1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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